molecular formula C18H17NO3 B1671881 Indobufen CAS No. 63610-08-2

Indobufen

Katalognummer: B1671881
CAS-Nummer: 63610-08-2
Molekulargewicht: 295.3 g/mol
InChI-Schlüssel: AYDXAULLCROVIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indobufen ist ein Thrombozytenaggregationshemmer, der als reversibler Cyclooxygenase-Hemmer wirkt. Es wird hauptsächlich zur Vorbeugung von Koronar- und peripheren Arterienverschlüssen eingesetzt. This compound wurde in klinischen Studien zur Vorbeugung thromboembolischer Komplikationen bei Patienten mit oder ohne Vorhofflimmern, zur Vorbeugung von Transplantatverschluss nach Koronararterien-Bypass-Operationen und zur Behandlung der intermittierenden Claudicatio eingesetzt .

Herstellungsmethoden

Die Synthese von this compound beinhaltet typischerweise die Kondensationsreaktion von 2-(4-Aminophenyl)buttersäure und 2-Formylbenzoesäure zur Bildung von this compound-Imin. Dieses Zwischenprodukt wird dann zu this compound-Amin reduziert, gefolgt von einer Cyclisierung zum Endprodukt. Industrielle Produktionsmethoden verwenden häufig eine Mischung aus wasserfreiem Zinkchlorid und Zink als Reduktionsmittel .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Diseases

Indobufen has been studied extensively for its efficacy in treating various cardiovascular conditions:

  • Antiplatelet Therapy : this compound has demonstrated comparable antiplatelet effects to aspirin but with significantly lower rates of gastrointestinal adverse reactions. In a multicenter retrospective cohort study, this compound showed a markedly lower incidence of bleeding events compared to aspirin (15.79% vs. 55%) over an 8 to 18-month follow-up period .
  • Meta-analysis Findings : A systematic review and meta-analysis evaluated the safety and efficacy of this compound across multiple studies. The results indicated that this compound had a favorable safety profile, particularly regarding bleeding complications, while showing no significant superiority over aspirin in major adverse cardiovascular events (MACE) or mortality rates .

Cerebrovascular Diseases

This compound's role extends to cerebrovascular diseases, including ischemic stroke:

  • Effectiveness in Stroke Management : In studies comparing this compound and aspirin for acute ischemic stroke management, this compound was found to be effective in reducing platelet aggregation without the severe gastrointestinal side effects associated with aspirin .

Comparative Efficacy

The following table summarizes key findings from studies comparing this compound with aspirin and other antiplatelet agents:

Study Population Primary Endpoint This compound Results Aspirin Results
Patients with cardiovascular diseasesMACE incidenceNo significant differenceHigher incidence
Post-CABG patientsBleeding events15.79% (lower)55%
Ischemic stroke patientsPlatelet aggregationLower aggregation ratesHigher aggregation rates
Coronary heart disease patientsAdverse reactionsFewer gastrointestinal issuesHigher gastrointestinal issues

Case Studies

Several case studies highlight the practical applications of this compound:

  • Post-Coronary Artery Bypass Grafting (CABG) : In a cohort of post-CABG patients, this compound was associated with lower rates of non-fatal myocardial infarction and thrombotic events compared to aspirin . The study emphasized the protective effect against recurrent ischemic events.
  • Stable Ischemic Heart Disease : A study involving patients intolerant to aspirin showed that combining this compound with thienopyridine resulted in a low rate of ischemic events during coronary stent implantation .

Wirkmechanismus

Target of Action

Indobufen primarily targets the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of thromboxane , a compound that promotes platelet aggregation and vasoconstriction .

Mode of Action

This compound acts by reversibly inhibiting the COX enzyme . This inhibition suppresses the synthesis of thromboxane, thereby reducing platelet aggregation . The reversible nature of this inhibition allows for control over the extent of anticoagulation, providing a safety advantage over irreversible inhibitors.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thromboxane synthesis pathway . By inhibiting the COX enzyme, this compound prevents the conversion of arachidonic acid to thromboxane, a key step in platelet aggregation . This results in reduced platelet aggregation and a lower risk of thrombus formation .

Pharmacokinetics

As a small molecule drug, it is expected to have good bioavailability and distribution throughout the body

Result of Action

The molecular effect of this compound’s action is the reduction of thromboxane synthesis, leading to decreased platelet aggregation . At the cellular level, this results in a lower likelihood of clot formation, reducing the risk of thromboembolic events such as stroke or myocardial infarction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and safety . Additionally, patient-specific factors such as age, health status, and genetic factors can also influence the drug’s action.

Vorbereitungsmethoden

The synthesis of indobufen typically involves the condensation reaction of 2-(4-aminophenyl) butyric acid and 2-formylbenzoic acid to form this compound imine. This intermediate is then reduced to this compound amine, followed by cyclization to form the final product. Industrial production methods often use a mixture of anhydrous zinc chloride and zinc as reducing agents .

Analyse Chemischer Reaktionen

Indobufen durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Die Reduktion von this compound-Imin zu this compound-Amin ist ein entscheidender Schritt in seiner Synthese.

    Substitution: Substitutionsreaktionen, an denen this compound beteiligt ist, können zur Bildung verschiedener Derivate führen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie wasserfreies Zinkchlorid und Zink sowie Oxidationsmittel für bestimmte Oxidationsreaktionen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound hemmt die Thrombozytenaggregation, indem es reversibel das Cyclooxygenase-Enzym hemmt, was zu einer unterdrückten Thromboxansynthese führt. Diese Hemmung ist nicht kompetitiv und reversibel, was dazu beiträgt, gastrointestinale Irritationen im Vergleich zu anderen Antithrombozyten-Medikamenten wie Aspirin zu reduzieren .

Vergleich Mit ähnlichen Verbindungen

Indobufen wird häufig mit anderen Antithrombozyten-Medikamenten wie Aspirin, Ticlopidin und Warfarin verglichen. Im Gegensatz zu Aspirin, das die Cyclooxygenase irreversibel hemmt, ist die Hemmung von this compound reversibel, was zu weniger gastrointestinalen Nebenwirkungen führt. Im Vergleich zu Ticlopidin und Warfarin hat this compound eine ähnliche Wirksamkeit bei der Vorbeugung thromboembolischer Ereignisse gezeigt, jedoch mit einem geringeren Blutungsrisiko .

Ähnliche Verbindungen umfassen:

Die einzigartige reversible Hemmung der Cyclooxygenase durch this compound macht es zu einer wertvollen Alternative für Patienten, die unter gastrointestinalen Nebenwirkungen anderer Antithrombozyten-Medikamente leiden.

Biologische Aktivität

Indobufen is a reversible inhibitor of platelet cyclooxygenase, primarily used for its antiplatelet effects in various cardiovascular conditions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound exerts its biological effects by inhibiting the synthesis of thromboxane A2 (TxA2), a potent promoter of platelet aggregation. This inhibition occurs through the reversible blockade of cyclooxygenase (COX) enzymes, particularly COX-1, which is crucial for TxA2 production.

Key Findings on Mechanisms:

  • Inhibition of Tissue Factor (TF) : this compound has been shown to significantly reduce TF activity in human monocytes exposed to lipopolysaccharide (LPS). This effect is dose-dependent, with concentrations as low as 100 μM demonstrating significant reductions in TF levels .
  • MAP-Kinase Pathway : The drug also influences the MAP-kinase signaling pathway, particularly by reducing the phosphorylation of ERK1/2 without affecting p38 MAP kinase levels. This suggests that this compound may modulate inflammatory responses in monocytes .

Efficacy in Clinical Studies

This compound has been evaluated in multiple clinical trials for its effectiveness in preventing thromboembolic events and managing ischemic heart disease.

Summary of Clinical Trials:

  • Thromboembolic Complications : A study involving 196 patients indicated that this compound significantly reduced the risk of ischemic events compared to placebo, with a relative risk reduction of 65% for primary events such as strokes and systemic embolisms .
  • Comparison with Aspirin : A meta-analysis comparing this compound to aspirin revealed that while both drugs had similar efficacy in preventing recurrent angina and myocardial infarction, this compound was associated with a significantly lower incidence of gastrointestinal bleeding and discomfort .

Safety Profile

This compound is generally well-tolerated, with adverse effects primarily related to gastrointestinal disturbances. In clinical trials, the incidence of adverse events was lower than that observed with aspirin or warfarin.

Key Safety Findings:

  • Gastrointestinal Events : this compound showed a reduced incidence of minor bleeding events (BARC grades 0–2) compared to aspirin, making it a safer option for patients at risk for gastrointestinal complications .
  • Overall Tolerability : In studies involving over 5,000 patients, adverse events were reported in only 3.9% of cases, predominantly gastrointestinal issues that rarely necessitated discontinuation of treatment .

Comparative Efficacy Table

StudyTreatment GroupControl GroupPrimary Endpoint ReductionAdverse Events
This compoundPlacebo65% reduction in ischemic events9.2% (mostly gastrointestinal)
This compoundAspirinComparable efficacy on recurrent anginaLower incidence of GI bleeding
This compoundWarfarinSimilar major vascular event ratesFewer non-cerebral bleeding events

Eigenschaften

IUPAC Name

2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDXAULLCROVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057789
Record name Indobufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63610-08-2
Record name Indobufen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63610-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indobufen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063610082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indobufen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12545
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indobufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indobufen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOBUFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9949G4LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indobufen
Reactant of Route 2
Reactant of Route 2
Indobufen
Reactant of Route 3
Reactant of Route 3
Indobufen
Reactant of Route 4
Reactant of Route 4
Indobufen
Reactant of Route 5
Indobufen
Reactant of Route 6
Indobufen
Customer
Q & A

Q1: How does Indobufen exert its antiplatelet effect?

A1: this compound functions as a reversible inhibitor of the cyclooxygenase enzyme (COX), primarily targeting COX-1. [, , , , ] This enzyme is crucial for the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent platelet activator and vasoconstrictor. By inhibiting COX-1, this compound effectively reduces TXA2 production, thus impeding platelet aggregation. [, , , ]

Q2: Is the inhibition of COX by this compound reversible?

A2: Yes, unlike aspirin, which irreversibly inhibits COX, this compound's inhibitory effect on COX is reversible. [, , , ] This characteristic translates to a shorter duration of action and potentially a lower risk of bleeding complications. [, ]

Q3: Does this compound affect Prostacyclin production?

A3: Research suggests that this compound might have a lesser impact on prostacyclin production compared to aspirin. [] Prostacyclin, produced by endothelial cells, counteracts TXA2 by inhibiting platelet aggregation and promoting vasodilation. Maintaining a balance between TXA2 and prostacyclin is vital for healthy vascular function.

Q4: Does this compound impact platelet aggregation induced by agents other than TXA2?

A4: Yes, while this compound primarily targets the TXA2 pathway, studies show it can also inhibit platelet aggregation induced by other agonists like adenosine diphosphate (ADP) and collagen, particularly at higher concentrations. [, , , ]

Q5: What is the absorption profile of this compound?

A5: this compound demonstrates complete absorption after oral administration, reaching peak plasma concentrations within 1 to 4 hours. []

Q6: How is this compound metabolized and excreted?

A6: this compound undergoes metabolism primarily in the liver, forming glucuronide conjugates. Excretion occurs mainly through the kidneys, with both unchanged drug and metabolites present in the urine. []

Q7: Does age influence the pharmacokinetics of this compound?

A7: Elderly patients may exhibit reduced clearance of this compound compared to younger individuals, likely due to age-related decline in renal function. This highlights the importance of dose adjustments in older populations. []

Q8: Does this compound interact with other drugs?

A8: Studies indicate potential drug interactions between this compound and other medications. For instance, this compound may interact with glipizide, a sulfonylurea drug used to treat type 2 diabetes, potentially increasing glipizide concentrations and enhancing its blood glucose-lowering effect. [] This emphasizes the need for careful consideration of potential drug interactions in clinical practice.

Q9: Has this compound demonstrated efficacy in preclinical models of thrombosis?

A9: Yes, this compound has exhibited antithrombotic effects in various animal models. For example, it significantly prolonged survival time in a mouse model of pulmonary embolism induced by collagen and adrenaline. [] In a rat carotid artery thrombosis model, this compound effectively inhibited thrombus formation. []

Q10: What about this compound's efficacy in models of cardiovascular disease?

A10: this compound has shown promise in preclinical models of cardiovascular disease. In a rat model of adenine-induced chronic kidney disease, this compound treatment was associated with a reduction in kidney fibrosis compared to warfarin. []

Q11: Has this compound been investigated in clinical trials for cardiovascular diseases?

A11: Yes, several clinical trials have explored the efficacy and safety of this compound in various cardiovascular conditions:

  • Peripheral Vascular Disease: A multicenter trial demonstrated that this compound significantly improved pain-free and absolute claudication distances in patients with intermittent claudication compared to placebo. []
  • Coronary Artery Disease: Studies suggest that this compound, when combined with clopidogrel, may offer similar efficacy to aspirin plus clopidogrel in preventing restenosis after coronary artery bypass grafting, but with potentially fewer gastrointestinal side effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.